4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Overview
Description
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C₉H₅F₄N It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a cyanation reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a catalyst like copper(I) iodide.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures (around 80-100°C) to facilitate the formation of the nitrile group.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of 4-Fluoro-3-(trifluoromethyl)phenylamine.
Oxidation: Formation of 4-Fluoro-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It is investigated for its potential use in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetonitrile: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)phenylacetonitrile: Lacks the fluoro group but has the trifluoromethyl group in the same position.
4-Fluoro-3-(trifluoromethyl)benzaldehyde: Precursor to the nitrile compound, with an aldehyde group instead of a nitrile group.
Uniqueness
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNJWEIQLXEBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372174 | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220239-65-6 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220239-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220239-65-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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